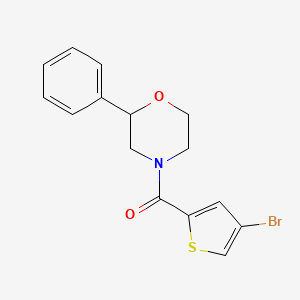

(4-Bromothiophen-2-yl)(2-phenylmorpholino)methanone

Description

Propriétés

IUPAC Name |

(4-bromothiophen-2-yl)-(2-phenylmorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2S/c16-12-8-14(20-10-12)15(18)17-6-7-19-13(9-17)11-4-2-1-3-5-11/h1-5,8,10,13H,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQFBPKJYRPQNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=CC(=CS2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)(2-phenylmorpholino)methanone typically involves the reaction of 4-bromothiophene-2-carboxylic acid with 2-phenylmorpholine in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Bromothiophen-2-yl)(2-phenylmorpholino)methanone undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiophene derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydrogenated thiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, (4-Bromothiophen-2-yl)(2-phenylmorpholino)methanone is used as a building block for the synthesis of more complex molecules. Its brominated thiophene ring makes it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.

Biology

In biological research, this compound can be used to study the interactions between thiophene derivatives and biological macromolecules. Its structural features allow it to act as a probe in various biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.

Mécanisme D'action

The mechanism of action of (4-Bromothiophen-2-yl)(2-phenylmorpholino)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylmorpholino group can enhance the compound’s binding affinity and selectivity towards its target.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Key Observations:

- Halogen Effects : The bromine in the target compound and the 4-bromo-3-chloro-2-fluorophenyl analog may facilitate similar reactivity in cross-coupling reactions, though steric and electronic differences (e.g., fluorine’s electronegativity) could alter outcomes.

- Heterocyclic Groups: The morpholino group (oxygen-based) in the target compound versus thiomorpholino (sulfur-based) in impacts electronic properties and solubility. Sulfur’s larger atomic radius and lower electronegativity may increase lipophilicity in the thiomorpholino derivative.

Thermal Stability and Crystallography

- Thermal Decomposition: Di(1H-tetrazol-5-yl) methanone oxime decomposes at 288.7°C, while 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) decomposes at 247.6°C, attributed to extensive hydrogen bonding . The target compound’s thermal stability is likely lower if it lacks comparable H-bond networks.

- Crystal Structure: Compound 4 in (unrelated to the target) crystallizes in the orthorhombic space group Pbc2 with a density of 1.675 g/cm³. While this highlights typical packing for methanone derivatives, the target’s crystal data remain unspecified.

Activité Biologique

The compound (4-Bromothiophen-2-yl)(2-phenylmorpholino)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, synthesis, and structural characteristics, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a thiophene ring substituted with a bromine atom and a morpholine moiety attached to a phenyl group. The compound's non-planar geometry and specific dihedral angles between its aromatic systems suggest potential for diverse intermolecular interactions, which are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. The presence of the morpholine group enhances the compound's ability to interact with biological targets. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 | |

| This compound | A549 (Lung) | 15.8 | |

| Related Thiophene Derivative | HeLa (Cervical) | 10.2 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 16 |

Study on Anticancer Effects

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of morpholine-based compounds, including this compound. The study reported that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Mechanistic Insights

A mechanistic study revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was corroborated by flow cytometry analyses showing increased annexin V staining in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.